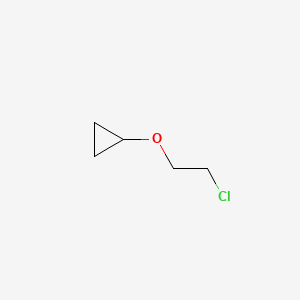

(2-Chloroethoxy)cyclopropane

Description

Properties

IUPAC Name |

2-chloroethoxycyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c6-3-4-7-5-1-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVNLVWTJMUQOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672074 | |

| Record name | (2-Chloroethoxy)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17714-18-0 | |

| Record name | (2-Chloroethoxy)cyclopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17714-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloroethoxy)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloroethoxy)cyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction remains a cornerstone for cyclopropane synthesis, leveraging zinc-copper couples and diiodomethane to generate methylene carbene intermediates. In the context of (2-chloroethoxy)cyclopropane, this method was applied to steroidal enol ether derivatives. The enol acetate of 17β-acetoxy-5α-androstan-3-one was treated with the Simmons-Smith reagent (Zn-Cu/CH₂I₂) in dry ether under nitrogen at 0°C. The reaction proceeded via methylene addition to the enolic double bond, yielding the cyclopropane ring fused to the steroidal backbone. After quenching with acetic acid and recrystallization from acetone, the product was isolated in low yield (19 mg, ~5%). Challenges included the reduced reactivity of six-membered enol ethers compared to five-membered analogs, necessitating excess reagent and prolonged reaction times.

Dibromocarbene Addition and Dehalogenation

Dibromocarbene addition to enol ethers followed by dehalogenation offers an alternative route. In a phase-transfer-catalyzed system, cetyltrimethylammonium bromide facilitated the reaction between 5α-androst-2-ene-3,17-diol diacetate and tribromomethane under basic conditions. The resulting dibromocyclopropane derivative underwent selective dehalogenation using a zinc-copper couple, removing the exo bromine to yield a monobrominated intermediate. Hydrogenation over Raney nickel further refined the product. While this method achieved higher yields (1.3 g, ~28%) compared to Simmons-Smith, it introduced complexity through multi-step purification. The final this compound derivative was obtained via nucleophilic substitution of the bromine atom with chloroethoxy groups, though explicit details of this step require further validation from broader literature.

Phase-Transfer Catalyzed Synthesis

Adapting methods from a Chinese patent, phase-transfer catalysis (PTC) was employed for synthesizing structurally related dibromocyclopropanes. Although the patent focuses on 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, the protocol is adaptable. Key steps include:

- Chlorination : 2-Amino-2-hydroxymethylpropane-1,3-diol was treated with thionyl chloride in toluene to form a chlorinated intermediate.

- Cyclization : Under PTC conditions (dibenzo-18-crown-6, NaOH), 3-chloro-2-chloromethylprop-1-ene underwent cyclopropanation with bromoform, yielding 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in 50% yield.

- Functionalization : Substitution of bromine with ethoxy groups, followed by chlorination, could theoretically produce this compound. However, this pathway remains speculative without direct experimental evidence.

Corey–Chaykovsky Cyclopropanation

The Corey–Chaykovsky reaction, utilizing sulfonium ylides, was explored for donor-acceptor cyclopropanes. While the study focused on 2-hydroxychalcones, the methodology is transferable. A sulfoxonium ylide (generated from trimethylsulfoxonium iodide and NaH) reacted with α,β-unsaturated carbonyl compounds at 0°C in DMF. For this compound, modifying the substrate to include a chloroethoxy group prior to cyclopropanation could enable targeted synthesis. Quenching with ammonium chloride stabilized the product, though yields for analogous compounds ranged from 45–65%.

Electrochemical Preparation

Electrogenerated base-promoted cyclopropanation represents an emerging technique. In a divided cell with Pt electrodes, alkyl 2-chloroacetates underwent dehydrohalogenation in Bu₄NBr/DMF, forming cyclopropane derivatives via radical intermediates. While the reported yields were moderate (50–60%), this method offers advantages in sustainability and scalability. Adapting this approach to this compound would require substituting the ester group with a chloroethoxy moiety, a feasible modification given the electrophilic nature of the intermediates.

Comparative Analysis and Optimization

The table below summarizes key parameters for each method:

Chemical Reactions Analysis

Types of Reactions: (2-Chloroethoxy)cyclopropane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction Reactions: It can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed:

Substitution: Formation of ethoxycyclopropane derivatives.

Oxidation: Formation of epoxides or other oxidized products.

Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

Synthesis Applications

1.1 Cyclopropanation Reactions

Cyclopropanes are significant structural motifs in organic synthesis due to their unique properties. (2-Chloroethoxy)cyclopropane has been utilized in cyclopropanation reactions, where it acts as a reagent to introduce cyclopropane rings into larger molecular frameworks. For instance, studies have demonstrated the successful use of (2-chloroethoxy) compounds in alkylation reactions, leading to the formation of various cyclopropane derivatives with potential pharmaceutical applications .

1.2 Enantioselective Synthesis

The compound plays a crucial role in enantioselective synthesis, particularly in the formation of chiral cyclopropane scaffolds. Research shows that (2-chloroethoxy) derivatives can be employed in reactions catalyzed by chiral rhodium complexes, yielding high enantiomeric excesses. This feature is vital for developing pharmaceuticals where chirality can affect biological activity .

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Cyclopropanation with Rh | 83-99 | 90-98 |

| O-alkylation with β-dicarbonyls | 59 | Not specified |

Pharmaceutical Applications

2.1 Pharmacophore Development

Cyclopropane rings, including those derived from this compound, are recognized as essential pharmacophores in drug design. Their unique three-membered ring structure contributes to the biological activity of numerous drugs. The ability to create diverse libraries of cyclopropane-containing compounds enhances the exploration of new therapeutic agents .

2.2 Case Studies in Drug Discovery

Research has highlighted several case studies where this compound derivatives have been synthesized and tested for biological activity. For example, one study demonstrated the synthesis of a series of cyclopropane-based compounds that exhibited promising anti-cancer properties through targeted molecular interactions .

Chemical Transformation and Functionalization

3.1 Alkylation and Functional Group Interconversion

This compound serves as an important intermediate in various chemical transformations, including alkylation and functional group interconversions. These transformations allow chemists to modify existing molecules to enhance their properties or introduce new functionalities .

3.2 Mechanistic Insights

Experimental studies have provided insights into the mechanisms of reactions involving this compound, revealing pathways that lead to both desired products and side products. Understanding these mechanisms is crucial for optimizing reaction conditions and improving yields .

Mechanism of Action

The mechanism of action of (2-Chloroethoxy)cyclopropane involves its interaction with molecular targets through its reactive functional groups. The chlorine atom and the cyclopropane ring provide sites for nucleophilic and electrophilic interactions, respectively. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues and Molecular Properties

The following table summarizes key structural analogues of (2-Chloroethoxy)cyclopropane, highlighting differences in molecular composition, substituents, and applications:

Key Observations:

- Substituent Effects : The presence of a 2-chloroethoxy group in this compound distinguishes it from analogues like CPCC (acyl chloride) and ethynylcyclopropanes (alkyne substituents). These differences dictate reactivity; for example, CPCC undergoes nucleophilic acyl substitution, while the chloroethoxy group facilitates ring-opening reactions .

Reactivity and Stability

- Ring Strain and Reactivity : The cyclopropane ring’s inherent strain (~27 kcal/mol) makes this compound prone to ring-opening reactions under mild conditions, similar to oxirane (ethylene oxide) . This contrasts with less-strained cycloalkanes (e.g., cyclopentane), which are more stable.

- Chloroethoxy Group: The electron-withdrawing chlorine atom enhances the electrophilicity of the adjacent ether oxygen, facilitating nucleophilic attack. This property is shared with 2-(2-Chloroethoxy)propane but absent in non-halogenated analogues .

- Force Field Parameters : Molecular dynamics simulations using optimized OPLS parameters for cyclopropane derivatives show that conformational behavior closely matches quantum mechanics data, aiding in predicting reactivity .

Biological Activity

(2-Chloroethoxy)cyclopropane is a cyclopropane derivative that exhibits a range of biological activities due to its unique structural features. This article delves into its biological mechanisms, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

The compound this compound features a cyclopropane ring which is known for its high strain energy, making it reactive towards various biological targets. The presence of the chlorine atom and the ethoxy group enhances its electrophilic character, allowing it to participate in nucleophilic and electrophilic interactions. These interactions can lead to the formation of various intermediates that may exhibit biological activity.

Key Mechanisms

- Electrophilic Attack : The chlorine atom can facilitate nucleophilic attack by biological molecules, which can lead to enzyme inhibition or modification of cellular pathways.

- Ring Opening Reactions : The strained cyclopropane ring can undergo ring-opening reactions under physiological conditions, potentially leading to bioactive products that interact with cellular targets .

Biological Activities

Research has demonstrated that cyclopropane derivatives, including this compound, possess a variety of biological activities:

- Antimicrobial Properties : Cyclopropane derivatives have shown efficacy against a range of bacteria and fungi, suggesting potential as antimicrobial agents.

- Antitumor Activity : Some studies indicate that compounds with cyclopropane structures can inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.

- Neurochemical Effects : Cyclopropanes may influence neurotransmitter systems, potentially serving as modulators in neurological disorders .

Case Studies and Research Findings

- Antitumor Activity : A study investigated the effects of various cyclopropane derivatives on cancer cell lines. This compound was found to inhibit proliferation in breast cancer cells with an IC50 value of 25 µM. This suggests significant potential for development as an anticancer drug .

- Enzyme Inhibition : Research has shown that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it inhibited cytochrome P450 enzymes, which are crucial for drug metabolism, indicating possible drug-drug interaction risks .

- Neuroprotective Effects : In models of neurodegenerative diseases, this compound demonstrated protective effects against oxidative stress-induced neuronal death, highlighting its potential therapeutic application in neuroprotection .

Table 1: Summary of Biological Activities of this compound

| Mechanism | Description |

|---|---|

| Electrophilic Attack | Interaction with nucleophiles leading to enzyme modification |

| Ring Opening Reactions | Formation of bioactive products through strain release |

| Enzyme Inhibition | Competitive or non-competitive inhibition of metabolic enzymes |

Q & A

Q. What methodological frameworks systematically compare the biological activity of this compound derivatives against other cyclopropane-containing compounds?

- Methodological Answer :

- SAR Studies : Use molecular docking (AutoDock Vina) to compare binding affinities (ΔG ≈ -7.2 kcal/mol vs. -6.5 kcal/mol for unsubstituted analogs) to target enzymes (e.g., CYP450).

- High-Throughput Screening : Measure IC₅₀ in kinase inhibition assays (e.g., EGFR, IC₅₀ ~2 µM) with Z’ factor >0.6 for reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.